molecular formula C16H26ClNO B5172166 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride

1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride

Cat. No.: B5172166
M. Wt: 283.83 g/mol
InChI Key: GHMLOURHFKCFCO-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities . This compound features a piperidine ring substituted with tert-butyl, methyl, and phenyl groups, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butylamine, methylamine, and phenylacetaldehyde in the presence of a suitable catalyst can lead to the formation of the desired piperidine derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLOURHFKCFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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